molecular formula C15H15N5O B14388529 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87594-90-9

5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B14388529
CAS No.: 87594-90-9
M. Wt: 281.31 g/mol
InChI Key: ZPHASNXJIZNDSW-UHFFFAOYSA-N
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Description

5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine: is a heterocyclic compound that contains both pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrazole derivative with a pyrazine derivative under specific conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine: In medicinal chemistry, 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivatives have shown potential as kinase inhibitors, which are crucial in the treatment of various cancers. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug development .

Industry: The compound’s unique electronic properties make it suitable for use in materials science, particularly in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine exerts its effects is primarily through the inhibition of specific enzymes, such as kinases. The compound binds to the active site of the enzyme, preventing its normal function and thereby disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

  • 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
  • 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrimidine
  • 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrrole

Uniqueness: Compared to these similar compounds, 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine exhibits unique electronic properties due to the presence of both pyrazole and pyrazine rings. This dual-ring system enhances its ability to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

87594-90-9

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

4-(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)morpholine

InChI

InChI=1S/C15H15N5O/c1-2-4-12(5-3-1)20-15-13(10-17-20)18-14(11-16-15)19-6-8-21-9-7-19/h1-5,10-11H,6-9H2

InChI Key

ZPHASNXJIZNDSW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=C3C(=N2)C=NN3C4=CC=CC=C4

Origin of Product

United States

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